2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound Its structure includes a pyrrolidine ring, an oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable electrophile.
Coupling Reactions: The oxazole and pyrrolidine rings are then coupled together using a suitable coupling reagent such as EDCI or DCC.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-phenylpyrrolidine-1-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-chlorophenyl)pyrrolidine-1-carboxamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 2-methylphenyl group in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide may confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-4-5-8-14(11)18-17(21)20-10-6-9-15(20)16-12(2)19-22-13(16)3/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXRZACBVQCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC2C3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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